[1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol [1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17705336
InChI: InChI=1S/C10H15NO2/c1-7-8(2-5-13-7)9(12)10(6-11)3-4-10/h2,5,9,12H,3-4,6,11H2,1H3
SMILES:
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

[1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol

CAS No.:

Cat. No.: VC17705336

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

[1-(Aminomethyl)cyclopropyl](2-methylfuran-3-yl)methanol -

Specification

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name [1-(aminomethyl)cyclopropyl]-(2-methylfuran-3-yl)methanol
Standard InChI InChI=1S/C10H15NO2/c1-7-8(2-5-13-7)9(12)10(6-11)3-4-10/h2,5,9,12H,3-4,6,11H2,1H3
Standard InChI Key HYCYWQJTMUEERK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CO1)C(C2(CC2)CN)O

Introduction

[Introduction to 1-(Aminomethyl)cyclopropylmethanol](pplx://action/followup)

1-(Aminomethyl)cyclopropylmethanol is a complex organic compound featuring a cyclopropyl ring, an aminomethyl group, and a furan derivative. This compound is classified as a synthetic organic compound due to its non-natural occurrence and production through chemical synthesis. It belongs to the category of cyclic compounds because of the cyclopropyl ring present in its structure.

Key Features:

  • Chemical Formula: C10H15NO2

  • Molecular Weight: 181.2316 g/mol

  • Purity: Typically available at 95% purity

  • CAS Number: 1934700-86-3

Synthesis Methods

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves starting from commercially available precursors. A common method is the nucleophilic substitution reaction, where an amine reacts with a halogenated cyclopropane to introduce the aminomethyl group.

Synthesis Steps:

  • Starting Materials: Halogenated cyclopropane and an appropriate amine.

  • Reaction Conditions: Presence of a suitable base or catalyst.

  • Product Isolation: Purification techniques such as distillation or chromatography.

Potential Applications and Biological Activity

Research on similar compounds suggests that 1-(Aminomethyl)cyclopropylmethanol may exhibit biological activity due to its structural features. The aminomethyl group can interact with biological targets through hydrogen bonding or ionic interactions, potentially acting as inhibitors or modulators in pharmacological contexts.

Potential Biological Roles:

  • Pharmacological Applications: Possible roles in medicinal chemistry as inhibitors or modulators.

  • Biological Interactions: Potential interactions with receptors or enzymes.

Safety and Handling Precautions

Handling 1-(Aminomethyl)cyclopropylmethanol requires careful attention to safety due to its chemical properties. It is essential to follow standard laboratory safety protocols to minimize exposure risks.

Safety Precautions:

  • Storage: Keep away from heat, sparks, and open flames.

  • Handling: Use protective gear and handle under inert gas to prevent moisture contact.

  • Exposure Response: Follow guidelines for skin, eye, and inhalation exposure.

[Data Table: Specifications of 1-(Aminomethyl)cyclopropylmethanol](pplx://action/followup)

SpecificationValue
Chemical FormulaC10H15NO2
Molecular Weight181.2316 g/mol
Purity95%
CAS Number1934700-86-3
Synonyms-
MDL NumberMFCD31427437
Boiling PointNot specified
Melting PointNot specified

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